1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11(13-10-3-1-2-4-10)8-14-6-5-9(7-14)12(16)17/h5-7,10H,1-4,8H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMVHVOCRXWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its structure includes a cyclopentylcarbamoyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The compound is classified as an organic carboxylic acid due to the presence of the carboxyl (-COOH) functional group and is categorized under heterocycles because of the nitrogen atom in its pyrrole ring. The synthesis typically involves reactions with pyrrole derivatives and appropriate amines or carboxylic acids, utilizing methods such as refluxing and thin-layer chromatography for monitoring reaction progress.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | Not specified |
| Functional Groups | Carboxylic acid, amide |
The biological activity of this compound is largely dependent on its interaction with various biological targets. Similar compounds have shown that modifications in structure can significantly alter their pharmacological profiles, suggesting potential roles in drug development for conditions such as cancer and infectious diseases.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some pyrrole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use as antibacterial agents.
- Anticancer Properties : Certain studies have highlighted the ability of pyrrole derivatives to inhibit tumor cell growth, suggesting a role in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several pyrrole derivatives, including those structurally similar to this compound. The results showed significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
- Cancer Cell Line Studies : In research involving various cancer cell lines, derivatives of pyrrole were tested for their ability to induce apoptosis. Results indicated that modifications in the cyclopentyl group could enhance cytotoxic effects against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrrole-Carboxylic Acid Derivatives
a. 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid
- Structure : Simpler alkyl substituents (ethyl and methyl) replace the cyclopentylcarbamoyl group.
- Molecular Weight : 153.18 g/mol (smaller due to lack of cyclopentylcarbamoyl).
- The absence of a carbamate group reduces hydrogen-bonding capacity compared to the target compound .
b. 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid
- Structure : Thienylmethyl and methyl substituents.
- Molecular Weight : 235.30 g/mol.
- Key Data: Melting point 184–187°C; 97% purity.
c. 1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Pyrrole Derivatives with Complex Substituents
a. 1-[(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylic acid
- Structure : Bromophenyl-pyrazole methyl substituent.
- Molecular Weight: Not explicitly stated, but bromine adds significant mass.
b. 3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid (Compound 254)
Heterocyclic Core Variations
a. 1-[(Cyclopentylcarbamoyl)methyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Structure : Pyrazolo-pyridine core instead of pyrrole.
- Molecular Weight : 368.44 g/mol.
Structural and Functional Group Analysis
Key Research Findings
- Substituent Effects : Cyclopentylcarbamoyl groups enhance hydrogen-bonding capacity compared to alkyl or aryl substituents, which may improve target engagement in drug design .
- Synthetic Yields : Many analogs are synthesized in 60–78% yields, suggesting feasible scalability for the target compound if similar routes are employed .
Limitations and Gaps in Data
- The target compound’s melting point, solubility, and biological activity data are absent in the evidence.
- ESIMS and molecular weight data for some analogs (e.g., Compound 254) are provided, but NMR or crystallographic characterization is lacking, limiting deeper structural comparisons .
Preparation Methods
Continuous Flow Synthesis (Modern Approach)
- A one-step continuous flow method synthesizes pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones.
- The HBr generated during the Hantzsch reaction is used in situ to hydrolyze tert-butyl esters to the corresponding carboxylic acids.
- This method allows the synthesis of N-substituted pyrrole-3-carboxamides in a single uninterrupted process.
- Reaction conditions: Dimethylformamide (DMF) solvent, N,N-diisopropylethylamine (DIPEA) base, temperature around 200 °C, and pressure at 5 bar.
- Reaction time is short (~8 minutes in microreactor).
- This approach yields high purity products and is suitable for scale-up and pharmaceutical applications.
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | DIPEA (1.0 equiv) |
| Temperature | 200 °C |
| Pressure | 5.0 bar |
| Reaction Time | 8 minutes |
| Starting Materials Ratio | tert-butyl acetoacetate:amine:2-bromoketone = 2.2:1:1 |
This method has been successfully applied to synthesize various pyrrole-3-carboxylic acid derivatives, including N-H and N-substituted variants, with isolated yields ranging from 48% to 62% depending on substituents.
Introduction of the Cyclopentylcarbamoylmethyl Group
The N-substitution with a cyclopentylcarbamoylmethyl group can be achieved by:
- Alkylation of the pyrrole nitrogen with a suitable carbamoylmethyl halide (e.g., bromomethyl cyclopentylcarbamate or related derivatives).
- Alternatively, coupling the pyrrole-3-carboxylic acid with cyclopentylamine derivatives via amide bond formation after introducing a methyl linker.
The continuous flow approach allows the integration of amide bond formation using coupling reagents such as EDC/HOBt in a subsequent step after pyrrole ring formation, enabling direct synthesis of pyrrole-3-carboxamides with cyclopentyl substituents.
Traditional Batch Synthesis Route (Patent-Based Methodology)
A related synthetic approach for pyrrole-3-carboxylic acid derivatives involves:
- Step 1: Bromination of propionaldehyde with bromine in an aprotic solvent (e.g., methylene dichloride, toluene, DMF, or DMSO) at 0–50 °C to form 2-bromopropionaldehyde.
- Step 2: Ring-closure reaction of 2-bromopropionaldehyde with methyl acetoacetate and ammonia under alkaline conditions at 0–50 °C for 10–14 hours to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
- Step 3: Hydrolysis and further functionalization steps to introduce the carbamoylmethyl substituent.
This method is characterized by mild reaction conditions, high conversion efficiency, and suitability for large-scale production. The use of methyl acetoacetate and ammonia avoids the environmental and cost issues associated with tert-butyl acetoacetate and sodium nitrite.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of propionaldehyde | 0–50 °C, aprotic solvent | Solvents: toluene, DCM, DMF, DMSO |
| 2 | Ring-closure with methyl acetoacetate & NH3 | 0–50 °C, alkaline, 10–14 h | Produces ethyl ester intermediate |
| 3 | Hydrolysis and substitution | Variable | Introduce carbamoylmethyl group |
This patent method emphasizes environmental friendliness, scalability, and operational simplicity.
Comparative Analysis of Preparation Methods
| Feature | Continuous Flow Method | Traditional Batch (Patent) Method |
|---|---|---|
| Reaction Type | One-step continuous flow | Multi-step batch synthesis |
| Starting Materials | tert-butyl acetoacetate, amines, 2-bromoketones | Propionaldehyde, bromine, methyl acetoacetate, ammonia |
| Reaction Time | Minutes (8 min) | Hours (10–14 h for ring closure) |
| Temperature | High (200 °C) | Mild (0–50 °C) |
| Solvent | DMF | Aprotic solvents (DCM, toluene, DMF, DMSO) |
| Environmental Impact | Uses in situ HBr for ester hydrolysis | Avoids sodium nitrite, uses mild reagents |
| Scalability | High, suitable for pharmaceutical scale | High, designed for industrial production |
| Product Purity | High, continuous processing | High, but requires crystallization and purification |
Summary of Research Findings
- The continuous flow synthesis provides an efficient, scalable, and environmentally considerate method for preparing pyrrole-3-carboxylic acid derivatives, including N-substituted variants such as 1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid.
- The traditional batch synthesis offers a reliable alternative with mild conditions and avoids environmentally problematic reagents, making it suitable for large-scale industrial production.
- Both methods emphasize the importance of controlling reaction temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.
- Coupling strategies using carbamoyl derivatives and amines are essential for introducing the cyclopentylcarbamoylmethyl substituent on the pyrrole nitrogen.
Q & A
Q. Table 2: Key Spectral Data
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.2 (pyrrole H) | |
| HPLC-MS | Retention time: 8.2 min |
Advanced: How can researchers resolve spectral ambiguities in distinguishing regioisomers?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm substituent positions .
- X-ray crystallography : Definitive structural elucidation for crystalline derivatives .
- Computational modeling : Compare experimental and DFT-calculated NMR shifts (e.g., using Gaussian or ADF software) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- CB2 receptor binding : Radioligand displacement assays (e.g., [³H]CP55,940) to assess cannabinoid receptor antagonism .
- Anti-inflammatory assays : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .
- Enzyme inhibition : Kinase or cyclooxygenase (COX) activity screens .
Advanced: How to design selectivity assays to differentiate CB1 vs. CB2 receptor interactions?
Methodological Answer:
- Cell lines : Use CB1/CB2-transfected HEK293 cells for dose-response curves (IC₅₀ comparison) .
- Functional assays : Measure cAMP accumulation (CB1: Gi-coupled; CB2: Gq-coupled) .
- Mutagenesis studies : Replace key residues (e.g., CB2 Lys109) to identify binding determinants .
Basic: How do substituents on the pyrrole ring affect biological activity?
Methodological Answer:
Q. Table 3: SAR Trends
| Substituent | Activity Impact | Reference |
|---|---|---|
| Carboxylic acid at C3 | High CB2 affinity | |
| Cyclopentylamide | Improved selectivity |
Advanced: What strategies address low solubility in pharmacological assays?
Methodological Answer:
- Prodrug design : Convert carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability .
- Co-solvents : Use DMSO/PEG400 mixtures (<1% v/v) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
Basic: What are common impurities in the final product, and how are they removed?
Methodological Answer:
- Unreacted amine : Remove via acid-base extraction (e.g., 1M HCl wash) .
- Dimerization byproducts : Purify using reverse-phase HPLC (C18 column, acetonitrile/water) .
Advanced: How to reconcile conflicting bioactivity data across studies?
Methodological Answer:
- Standardize assay conditions : Control cell passage number, serum concentration, and incubation time .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) or ITC (isothermal calorimetry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
